But-2-enedioic acid; methyl 2-methylprop-2-enoate; propane-1,2-diol But-2-enedioic acid; methyl 2-methylprop-2-enoate; propane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 116589-63-0
VCID: VC20853003
InChI: InChI=1S/C5H8O2.C4H4O4.C3H8O2/c1-4(2)5(6)7-3;5-3(6)1-2-4(7)8;1-3(5)2-4/h1H2,2-3H3;1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3
SMILES: CC(CO)O.CC(=C)C(=O)OC.C(=CC(=O)O)C(=O)O
Molecular Formula: C12H20O8
Molecular Weight: 292.28 g/mol

But-2-enedioic acid; methyl 2-methylprop-2-enoate; propane-1,2-diol

CAS No.: 116589-63-0

Cat. No.: VC20853003

Molecular Formula: C12H20O8

Molecular Weight: 292.28 g/mol

* For research use only. Not for human or veterinary use.

But-2-enedioic acid; methyl 2-methylprop-2-enoate; propane-1,2-diol - 116589-63-0

Specification

CAS No. 116589-63-0
Molecular Formula C12H20O8
Molecular Weight 292.28 g/mol
IUPAC Name but-2-enedioic acid;methyl 2-methylprop-2-enoate;propane-1,2-diol
Standard InChI InChI=1S/C5H8O2.C4H4O4.C3H8O2/c1-4(2)5(6)7-3;5-3(6)1-2-4(7)8;1-3(5)2-4/h1H2,2-3H3;1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3
Standard InChI Key SSWNFQJXXJRIRY-UHFFFAOYSA-N
SMILES CC(CO)O.CC(=C)C(=O)OC.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(CO)O.CC(=C)C(=O)OC.C(=CC(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator